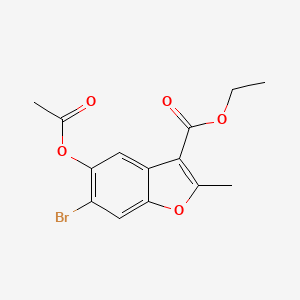

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, an acetyloxy group at position 5, and a methyl group at position 2 of the benzofuran core. The ethyl ester at position 3 enhances its lipophilicity. Key physicochemical properties include:

- Molecular Formula: C₁₉H₁₅BrO₅

- Molecular Weight: 403.23 g/mol

- logP: 4.81 (indicating high lipophilicity)

- Hydrogen Bond Acceptors: 7

- Polar Surface Area: 50.08 Ų .

Its synthetic pathway likely involves halogenation and esterification of a benzofuran precursor, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO5/c1-4-18-14(17)13-7(2)19-11-6-10(15)12(5-9(11)13)20-8(3)16/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVFRFCDWECQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure includes a benzofuran core with an acetyloxy group and a bromine atom, which are critical for its biological activity. The synthesis typically involves multiple steps starting from available precursors, including bromination, esterification, and acetylation reactions. Common reagents include bromine or N-bromosuccinimide for bromination and acetic anhydride for acetylation.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The presence of the acetyloxy and bromine groups enhances its binding affinity to enzymes or receptors, potentially modulating their activity. This compound may also participate in biochemical pathways leading to the formation of active metabolites, which can exert therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Antitumor Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Cell Line | Biological Effect | Concentration | Reference |

|---|---|---|---|---|

| 1 | RAW264.7 | Inhibition of TNF-α production | 10 µM | |

| 2 | HT1080 | Induction of apoptosis | 50 µM | |

| 3 | HaCaT | Reduction of MMP expression | 20 µM |

These findings highlight the compound's potential as a therapeutic agent in inflammatory diseases and cancer.

Case Studies

Several case studies have reported on the efficacy of benzofuran derivatives similar to this compound:

- Anti-inflammatory Activity : A study demonstrated that related benzofuran compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a similar potential for this compound.

- Cancer Research : In a study involving human breast cancer cells, derivatives with similar structures showed significant cytotoxicity, prompting further investigation into the apoptotic pathways activated by these compounds.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Modifications and Physicochemical Properties

The table below compares structural features and properties of Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate with related compounds:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: Halogenation: Bromine at position 6 is common; however, chloro analogs (e.g., compound VI in ) may exhibit altered reactivity or stability. Polar Groups: Hydroxy or aminoethoxy groups (e.g., compound 5 in ) improve water solubility and bioactivity (e.g., antifungal effects).

Bioactivity Trends

- Antifungal Activity: Aminoethoxy substituents (e.g., compound 5 ) enhance antifungal effects, likely due to improved target binding.

- Antibacterial Potential: Carbamoylmethoxy derivatives (e.g., ) may inhibit Gram-positive bacteria, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.